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Compound of Interest

Compound Name: Ethyl 7-oxo-7-phenylheptanoate

Cat. No.: B040494 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative analysis of the biological activities of Seratrodast derivatives. As a key

intermediate in the synthesis of the anti-asthmatic drug Seratrodast, Ethyl 7-oxo-7-
phenylheptanoate forms the foundational structure for these derivatives. This document

summarizes key quantitative data, details experimental protocols, and visualizes relevant

biological pathways and workflows to facilitate further research and development in this area.

While direct biological activity screening of a broad range of Ethyl 7-oxo-7-phenylheptanoate
derivatives is not extensively documented in publicly available literature, significant research

has been conducted on derivatives of Seratrodast. These studies offer valuable insights into

how modifications of the core structure impact biological effects, particularly in the realms of

anti-asthmatic and anticancer activities.

Anti-Asthmatic Activity of Nitric Oxide-Donating
Seratrodast Derivatives
A study focused on enhancing the anti-asthmatic properties of Seratrodast by coupling it with

various nitric oxide (NO) donors. The rationale behind this approach is to combine the

thromboxane A2 (TXA2) receptor antagonist activity of Seratrodast with the bronchodilatory

and anti-inflammatory effects of NO.
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Comparative Efficacy of NO-Donating Seratrodast
Derivatives
The anti-asthmatic effects of nine novel NO-donating Seratrodast derivatives (I1-9) were

evaluated by their ability to prolong the latent period of asthma induced by acetylcholine and

histamine in guinea pigs. Several of these derivatives demonstrated significantly higher

potency compared to the parent drug, Seratrodast.

Compound
Latent Period of
Induced Asthma (s)

Fold Increase vs.
Seratrodast

Cmax of NO-
release (mg/L)

Seratrodast (SD) 10 1.0 -

I1 26 - 62 2.6 - 6.2 Not specified

I2 26 - 62 2.6 - 6.2 Not specified

I3 26 - 62 2.6 - 6.2 Not specified

I4 > 62 (P < 0.05 vs. SD) > 6.2 0.1878

I5 26 - 62 2.6 - 6.2 Not specified

I6 > 62 (P < 0.01 vs. SD) > 6.2 0.1393

I7 > 62 (P < 0.01 vs. SD) > 6.2 0.2473

I8 26 - 62 2.6 - 6.2 Not specified

I9 26 - 62 2.6 - 6.2 Not specified

Experimental Protocol: In Vivo Anti-Asthmatic Activity
Assay
The following protocol was used to assess the anti-asthmatic effects of the synthesized

compounds[1][2]:

Animal Model: Guinea pigs were used to model acetylcholine and histamine-induced

asthma.
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Compound Administration: The test compounds, including Seratrodast as a control, were

administered to the guinea pigs.

Induction of Asthma: Asthma was induced by exposing the animals to acetylcholine and

histamine.

Measurement of Latent Period: The time until the onset of asthmatic symptoms (latent

period) was recorded for each animal.

Data Analysis: The prolongation of the latent period was used as a measure of the

compound's anti-asthmatic activity. Statistical significance was determined by comparing the

results of the derivatives to Seratrodast.
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Caption: Workflow for the synthesis and biological evaluation of NO-donating Seratrodast

derivatives.

Anticancer Activity of Seratrodast-Platinum(IV)
Hybrids
In a different therapeutic approach, Seratrodast has been utilized as a ligand to create

Platinum(IV) hybrid complexes, named Seratplatins, with the goal of developing novel

anticancer agents. This strategy aims to combine the cytotoxic properties of platinum with the

potential to inhibit cancer-related thrombosis and metastasis by targeting the TXA2 receptor.

Comparative Cytotoxicity of Seratrodast-Platinum(IV)
Hybrids
Four Seratrodast-derived Pt(IV) complexes were synthesized and their cytotoxic activity was

evaluated against cancer cells. Two of these compounds, 3 and 4, exhibited potent cytotoxicity.

Compound IC50 (nM) in HCT-116 cells
Selectivity vs. Normal
Cells

Cisplatin (CDDP) > 1000 Low

Seratplatin 3
Nanomolar range (42-fold

lower than CDDP)
High

Seratplatin 4 Strong cytotoxicity High

Experimental Protocol: In Vitro Cytotoxicity Assay
The following protocol was employed to determine the anticancer activity of the Seratplatin

complexes[3]:

Cell Lines: Human colon carcinoma (HCT-116) cells were used for the primary cytotoxicity

screening.

Compound Treatment: Cells were treated with varying concentrations of the Seratplatin

complexes and Cisplatin as a reference compound.
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Cell Viability Assay: A standard cell viability assay (e.g., MTT or SRB assay) was used to

determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Mechanism of Action Studies: Further experiments were conducted on the most potent

compounds to investigate their effects on DNA damage, reactive oxygen species (ROS)

production, cell cycle arrest, and apoptosis.
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Caption: Proposed mechanism of action for the anticancer effects of Seratplatin 3.

Conclusion
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The derivatization of the core structure of Seratrodast, which is synthesized from Ethyl 7-oxo-
7-phenylheptanoate, presents a promising avenue for the development of novel therapeutics.

The studies highlighted here demonstrate that modifications can lead to significantly enhanced

anti-asthmatic and potent anticancer activities. The provided data and experimental protocols

offer a foundation for researchers to build upon in the design and screening of new, more

effective derivatives. Further exploration of a wider range of structural modifications and a

broader screening of biological activities are warranted to fully unlock the therapeutic potential

of this chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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